9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydrocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1,3,5,7,11H,2,4,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFFMHRKFBRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the alkylation of carbazole with an epoxide precursor. One common method involves the reaction of carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted carbazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds related to the tetrahydrocarbazole structure exhibit antitumor properties. For instance, derivatives of tetrahydrocarbazole have been synthesized and tested for their efficacy against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells . The structural modifications, including the incorporation of oxirane groups, may enhance their bioactivity and selectivity towards cancerous cells.
Neuroprotective Effects
Tetrahydrocarbazoles have been investigated for their neuroprotective effects. They are believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's . The oxirane moiety may contribute to these effects by facilitating interactions with biological targets.
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its epoxide functional group allows for ring-opening reactions, which can be utilized to create cross-linked networks or copolymers with enhanced mechanical properties. Such materials may find applications in coatings, adhesives, and sealants due to their improved durability and chemical resistance .
Organic Electronics
Due to its conjugated structure, 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole has potential applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where its electronic properties can facilitate charge transport and improve device efficiency .
Synthetic Intermediate
Chemical Synthesis
This compound acts as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, enabling the development of novel pharmaceuticals and agrochemicals. For example, it can be transformed into various nitrogen-containing heterocycles that are prevalent in many bioactive compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Saxton (1983) | Antitumor Activity | Tetrahydrocarbazole derivatives showed significant cytotoxicity against cancer cell lines. |
| Pelletier (1970) | Drug Development | Pyridocarbazoles derived from tetrahydrocarbazoles demonstrated potent anticancer activity. |
| Chen et al. (2009) | Neuroprotection | Compounds exhibited protective effects on neuronal cells under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives is highly dependent on substituents at the 9-position and modifications to the carbazole core. Key comparisons include:
Key Observations:
- Epoxide Reactivity: The oxirane group in 9-(oxiran-2-ylmethyl)-THCz may enhance covalent binding to viral proteases or nucleophilic residues, distinguishing it from non-reactive substituents like alkyl or aryl groups .
- Aromaticity vs. Saturation : Fully aromatic carbazoles (e.g., ZLG-25) exhibit stronger π–π interactions with dopamine D3 receptors compared to partially saturated analogs, which show reduced potency . However, partial saturation (as in THCz derivatives) improves solubility and bioavailability in antiviral contexts .
- Substituent Diversity: Phenoxyethyl (THCz-5) and triazole (5m) groups expand antimicrobial and anticancer applications, respectively, while methyl groups (6-methyl-THCz) enhance antifungal specificity .
Biological Activity
9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, synthesis methods, and potential therapeutic applications. The compound is structurally related to various bioactive molecules and has shown promise in several studies.
- Molecular Formula : C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol
- CAS Number : 15128-52-6
- Physical State : Solid
- Solubility : Slightly soluble in DMSO and methanol when heated .
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydrocarbazole derivatives with epoxide reagents. Various synthetic pathways have been explored to optimize yield and purity. For instance, a recent study highlighted the use of pyrrole derivatives and oxiranes to generate novel compounds with enhanced biological activity .
Anti-Prion Activity
One significant area of research focuses on the anti-prion activity of derivatives of this compound. In a study evaluating various derivatives for their effectiveness against transmissible spongiform encephalopathies (TSEs), it was found that certain modifications significantly increased their potency. For example:
- A derivative with a hydroxy group at the 2-position and an amino group at the 3-position exhibited enhanced anti-prion activity.
- The most effective derivative was reported to be eight times more potent than the lead compound GJP14 .
Anticancer Potential
Research has also indicated potential anticancer properties of this compound. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth .
A comparative study showed that certain derivatives exhibited better cytotoxicity than standard chemotherapeutic agents like bleomycin .
Study on Prion Diseases
In a cellular assay designed to evaluate anti-prion activity, researchers synthesized several derivatives of this compound. The study concluded that structural modifications could lead to significant improvements in efficacy against prion diseases. The following table summarizes key findings:
| Compound Derivative | Potency (relative to GJP14) | Structural Features |
|---|---|---|
| GJP14 | 1x | Base compound |
| Derivative A | 4x | Hydroxy at position 2 |
| Derivative B | 8x | Hydroxy at position 2 + Amino at position 3 |
Anticancer Activity Assessment
A recent investigation into the anticancer properties of this compound revealed promising results:
- The compound was tested against various cancer cell lines, showing significant inhibition of cell growth.
- Mechanistic studies indicated that it may induce apoptosis via mitochondrial pathways.
Q & A
Q. What are the common synthetic routes for 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole?
Methodological Answer: Synthesis typically involves functionalization of the carbazole core. Key approaches include:
- 1,3-Dipolar Cycloaddition : Reacting azides with alkynes (e.g., 9-(prop-2-ynyl)-9H-carbazole) in toluene under reflux conditions, as demonstrated for analogous triazole-carbazole hybrids .
- Nucleophilic Substitution : Using epoxide-containing reagents (e.g., oxiranylmethyl halides) with tetrahydrocarbazole intermediates under basic conditions (e.g., K₂CO₃ in acetone) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic esters, employing Pd catalysts like [Pd(dppf)Cl₂] in solvents such as 1,4-dioxane at 60–150°C .
Q. Table 1: Representative Reaction Conditions
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming epoxide ring integrity and carbazole substitution patterns. 2D ¹H-¹⁵N HMBC can resolve nitrogen connectivity in triazole derivatives .
- X-ray Crystallography : Validates stereochemistry and crystal packing, as applied to structurally similar carbazoles (e.g., 8-methyl-tetrahydrocarbazolone) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight, especially for boron-containing derivatives (e.g., dioxaborolan-yl carbazoles) .
Q. How is this compound used as an intermediate in alkaloid synthesis?
Methodological Answer: The tetrahydrocarbazole scaffold is a precursor for carbazole alkaloids. Key steps include:
- Oxidation/Reduction : Conversion of the epoxide group to diols or ketones for further functionalization .
- Hydrazone Formation : Used in 1-oxo derivatives, enabling access to bioactive carbazoles via cyclization .
- Bacterial Metabolism Studies : Microbial transformation of tetrahydrocarbazoles (e.g., 2,3,4,9-tetrahydro-1H-carbazole) to explore bioactive metabolites .
Advanced Research Questions
Q. What computational methods optimize the synthesis of 9-(oxiran-2-ylmethyl)carbazole derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., epoxide ring-opening energetics) using DFT .
- Machine Learning (ML) : Trained on experimental datasets (solvent, catalyst, yield) to narrow optimal conditions .
- Reaction Path Search Tools : ICReDD’s hybrid approach integrates computational predictions with experimental validation to reduce trial-and-error .
Q. Table 2: Computational Parameters for Reaction Design
Q. How to address contradictions in catalytic efficiency data for cross-coupling reactions?
Methodological Answer:
- Control Experiments : Test catalyst loading (e.g., 1–5 mol% Pd) and ligand effects (e.g., dppf vs. PPh₃) to identify side reactions .
- Kinetic Profiling : Monitor reaction progress via in-situ NMR to detect intermediates (e.g., boronate degradation) .
- Statistical Analysis : Use ANOVA to evaluate solvent polarity (e.g., DMF vs. toluene) on yield variability .
Q. What are the challenges in designing selective functionalization reactions at the carbazole 3,6-positions?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., dioxaborolan groups) hinder electrophilic substitution. Use directed ortho-metalation for regioselectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., -B(O⁻)₂) deactivate the carbazole core, requiring harsher conditions .
- Protecting Group Strategy : Temporary protection of the epoxide group with trimethylsilyl chloride prevents unwanted ring-opening during iodination .
Q. What in vitro assays assess the pharmacological potential of this compound?
Methodological Answer:
- Microbial Transformation Assays : Incubate with Pseudomonas spp. to identify metabolites via LC-MS .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
- Enzyme Inhibition Studies : Test acetylcholinesterase inhibition via Ellman’s method for neurodegenerative drug candidates .
Q. How to analyze reaction mechanisms using spectroscopic and crystallographic data?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare ¹H/²H NMR shifts to identify rate-determining steps in epoxide reactions .
- X-ray Diffraction : Resolve stereochemical outcomes (e.g., cis vs. trans diols from epoxide hydrolysis) .
- In-Situ IR Spectroscopy : Track carbonyl formation (1700–1750 cm⁻¹) during oxidation of tetrahydrocarbazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
